1-(4-Trifluoromethylphenyl)piperazine

Description

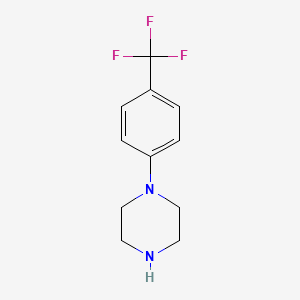

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)9-1-3-10(4-2-9)16-7-5-15-6-8-16/h1-4,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQMAPSJLHRQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184534 | |

| Record name | 1-(4-(Trifluoromethyl)phenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30459-17-7 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30459-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-(Trifluoromethyl)phenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030459177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-(Trifluoromethyl)phenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(trifluoromethyl)phenyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG9TSZ5YPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-(4-Trifluoromethylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the core basic properties of 1-(4-Trifluoromethylphenyl)piperazine, a key intermediate and pharmacophore in modern drug discovery. Also known as p-TFMPP, this N-arylpiperazine derivative is recognized for its role as a serotonergic agent and as a structural motif in the development of various therapeutic candidates.[1][2] This guide consolidates essential physicochemical data, details standardized experimental protocols for determining its fundamental properties, and provides a contextual understanding of its application. Quantitative data are presented in tabular format for clarity, and key experimental workflows are visualized using process diagrams to aid researchers in their laboratory investigations.

Physicochemical Properties

This compound is a crystalline solid at room temperature. The piperazine ring imparts basic properties to the molecule, while the electron-withdrawing trifluoromethyl group on the phenyl ring influences its electronic characteristics and lipophilicity.

Quantitative Data Summary

The core physicochemical properties of this compound and its common hydrochloride salt are summarized in Table 1.

| Property | Value | Data Type | Source(s) |

| IUPAC Name | 1-[4-(Trifluoromethyl)phenyl]piperazine | Identifier | [1] |

| Common Synonyms | p-TFMPP, 4-TFMPP, 1-(α,α,α-Trifluoro-p-tolyl)piperazine | Identifier | [3][4] |

| Molecular Formula | C₁₁H₁₃F₃N₂ | Structural | [1] |

| Molecular Weight | 230.23 g/mol | Physical | [4] |

| Physical Form | White to almost white crystals or powder | Physical | [5] |

| Melting Point | 88-92 °C | Physical | [4] |

| pKa (Predicted) | 8.79 ± 0.10 | Physicochemical | [4] |

| Solubility (HCl Salt) | 10 mg/mL in PBS (pH 7.2)10 mg/mL in DMSO | Physicochemical | [3] |

Basicity (pKa)

The basicity of this compound is a critical parameter influencing its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The molecule possesses two nitrogen atoms within the piperazine ring that can be protonated.

-

N4 Nitrogen: The secondary amine nitrogen (N4) is aliphatic and is expected to be the more basic of the two, comparable to other N-alkyl piperazines.

-

N1 Nitrogen: The tertiary amine nitrogen (N1) is directly attached to the aromatic ring. Its basicity is significantly reduced due to the delocalization of its lone pair of electrons into the phenyl ring. This effect is further intensified by the strong electron-withdrawing nature of the para-trifluoromethyl (-CF3) group.

Solubility

Aqueous solubility is a crucial factor for oral bioavailability and formulation development. The solubility of both the free base and its salt form are relevant.

-

Free Base: The aqueous solubility of the free base form is expected to be low, a common characteristic for N-arylpiperazines.

-

Hydrochloride Salt: As a basic compound, p-TFMPP readily forms salts with acids. The dihydrochloride salt shows good solubility in aqueous buffers like PBS (10 mg/mL at pH 7.2) and in organic polar aprotic solvents like DMSO (10 mg/mL).[3] This highlights the common strategy of using salt forms to improve the aqueous solubility of basic drug candidates.

Experimental Protocols

Detailed and reproducible protocols are essential for characterizing drug candidates. The following sections describe standard methodologies for determining the aqueous solubility and pKa of compounds like this compound.

Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the thermodynamic (or equilibrium) solubility of a compound.[7] It measures the concentration of a saturated solution in equilibrium with the solid drug.

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid ensures that equilibrium is established with the undissolved material.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[7][8]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is critical and can be achieved by either:

-

Quantification: Carefully collect an aliquot of the clear supernatant or filtrate. Dilute the sample with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the analytical method.

-

Analysis: Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a standard curve prepared with known concentrations of the compound.[7]

Caption: Workflow for Thermodynamic Solubility Determination.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly reliable and common method for determining the pKa of ionizable compounds.[10] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.

Methodology:

-

System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[11][12]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent. For water-insoluble compounds, a co-solvent system (e.g., methanol-water) can be used.[13] The final concentration should be around 1 mM.[11] To maintain constant ionic strength, a background electrolyte like 0.15 M KCl is added.[11][12]

-

Initial pH Adjustment: For a basic compound like p-TFMPP, the solution is first made acidic by adding a strong acid (e.g., 0.1 M HCl) to a starting pH of ~2. This ensures all basic sites are fully protonated.[11]

-

Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C) with gentle stirring. Purge the solution with nitrogen to remove dissolved CO₂.[12] Incrementally add a standardized strong base (e.g., 0.1 M NaOH) using a precision burette.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For higher accuracy, the inflection point can be determined from the first or second derivative of the titration curve. The experiment should be repeated at least three times.[11]

Caption: Workflow for Potentiometric pKa Determination.

Biological Context and Signaling Implications

This compound is primarily known as a serotonergic agent, acting as a serotonin releaser.[1] Its structure is a common scaffold in medicinal chemistry. Phenylpiperazine derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs) and transporters.

The physicochemical properties detailed in this guide are fundamental to its biological activity. For instance, the compound's basicity and lipophilicity govern its ability to cross the blood-brain barrier to engage with central nervous system targets. Furthermore, the p-TFMPP moiety is often used as a starting fragment in the design of more complex molecules targeting other pathways. For example, it has been incorporated into structures designed as potent and selective inhibitors of the mTOR (mammalian Target of Rapamycin) signaling pathway, which is a crucial regulator of cell growth and is often dysregulated in cancer.

The diagram below provides a conceptual illustration of how a drug candidate derived from the p-TFMPP scaffold could function as a kinase inhibitor within a simplified cellular signaling pathway.

Caption: Conceptual Inhibition of the mTOR Signaling Pathway.

References

- 1. 1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia [en.wikipedia.org]

- 2. 1-(4-(Trifluoromethyl)phenyl)piperazine [a.osmarks.net]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | 30459-17-7 [amp.chemicalbook.com]

- 5. CAS 30459-17-7: 1-[4-(Trifluoromethyl)phenyl]piperazine [cymitquimica.com]

- 6. uregina.ca [uregina.ca]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. enamine.net [enamine.net]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. enamine.net [enamine.net]

An In-depth Technical Guide to the Core Mechanism of Action of 1-(4-Trifluoromethylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available scientific information on 1-(4-Trifluoromethylphenyl)piperazine. It is intended for research and informational purposes only and does not constitute medical advice.

Introduction

This compound, also known as p-TFMPP, is a synthetic compound belonging to the phenylpiperazine class of chemicals. While its isomer, 1-(3-trifluoromethylphenyl)piperazine (m-TFMPP or TFMPP), has been more extensively studied as a recreational drug and research chemical, p-TFMPP is primarily recognized as a serotonergic releasing agent.[1] Due to its less common appearance in illicit markets, detailed pharmacological data for p-TFMPP is limited in publicly available literature. This guide aims to provide a comprehensive overview of the known mechanism of action of this compound, drawing comparisons with its better-characterized meta-isomer to provide a clearer understanding for research and drug development professionals.

Core Mechanism of Action: Serotonergic Modulation

The primary mechanism of action of phenylpiperazines, including p-TFMPP and its isomers, revolves around their interaction with the serotonin (5-hydroxytryptamine, 5-HT) system.[2][3] These compounds can exert their effects through direct receptor binding, modulation of serotonin transport, and by influencing the release of serotonin from presynaptic neurons.

This compound (p-TFMPP)

Currently, there is a notable scarcity of specific quantitative data in peer-reviewed literature detailing the binding affinities and functional activities of p-TFMPP at various neurotransmitter receptors and transporters. It is broadly classified as a serotonergic releasing agent, suggesting it may interact with the serotonin transporter (SERT) to induce reverse transport of serotonin, thereby increasing its extracellular concentration.[1] This mechanism is similar to that of other releasing agents like MDMA.[4] The potential for p-TFMPP to cause a rapid increase in synaptic serotonin levels suggests a risk of serotonin syndrome, a potentially life-threatening condition, especially when co-administered with other serotonergic drugs.[5][6][7]

Comparative Analysis: 1-(3-Trifluoromethylphenyl)piperazine (m-TFMPP)

To provide a more detailed perspective on the potential pharmacological profile of p-TFMPP, it is instructive to examine the well-documented properties of its structural isomer, m-TFMPP. This compound exhibits a complex pharmacology, acting as a non-selective agonist at multiple serotonin receptors and as a serotonin releasing agent.[2][8]

Table 1: Receptor Binding Profile of 1-(3-Trifluoromethylphenyl)piperazine (m-TFMPP)

| Receptor/Transporter | Binding Affinity (Ki, nM) | Functional Activity |

| 5-HT1A | 288–1,950 | Full Agonist |

| 5-HT1B | 30–132 | Full Agonist |

| 5-HT1D | 282 | Full Agonist |

| 5-HT2A | 160–269 | Weak Partial Agonist or Antagonist |

| 5-HT2C | 62 | Full Agonist |

| Serotonin Transporter (SERT) | EC50 = 121 nM (for 5-HT release) | Substrate, Induces Serotonin Release |

| 5-HT3 | IC50 = 2,373 | Insignificant Affinity |

Data compiled from Wikipedia.[8]

The trifluoromethyl group's position on the phenyl ring can significantly influence receptor affinity and functional activity. Therefore, while the data for m-TFMPP provides a valuable reference, it should not be directly extrapolated to p-TFMPP without empirical validation.

Signaling Pathways

As a serotonergic agent, the effects of this compound are mediated through the activation of serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs). The downstream signaling cascades are dependent on the specific receptor subtype and the G-protein to which it couples (e.g., Gi/o, Gq/11, Gs). For instance, activation of Gi/o-coupled receptors, such as the 5-HT1 receptor subtypes, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and modulation of ion channel activity.

Experimental Protocols

The characterization of the mechanism of action of novel psychoactive substances like this compound relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of this compound for various serotonin receptor subtypes.

Materials:

-

Cell membranes expressing the target human serotonin receptor subtype (e.g., from HEK293 or CHO cells).

-

A specific radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

-

This compound (test compound).

-

A non-radiolabeled competing ligand for determining non-specific binding (e.g., serotonin).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a predetermined protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes, radioligand, buffer), non-specific binding (membranes, radioligand, high concentration of competing ligand), and competitive binding (membranes, radioligand, and varying concentrations of this compound).

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Serotonin Release Assays

These assays are used to determine if a compound acts as a serotonin releasing agent.

Objective: To measure the ability of this compound to evoke the release of serotonin from presynaptic nerve terminals or platelets.

Materials:

-

Rat brain synaptosomes or human platelets.

-

[3H]Serotonin.

-

Krebs-Ringer buffer.

-

This compound (test compound).

-

A known serotonin reuptake inhibitor (e.g., fluoxetine) as a control.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Preparation of Synaptosomes/Platelets: Isolate synaptosomes from rat brain tissue or prepare washed human platelets.

-

Loading with [3H]Serotonin: Incubate the synaptosomes or platelets with [3H]Serotonin to allow for its uptake.

-

Washing: Wash the loaded preparations to remove extracellular [3H]Serotonin.

-

Induction of Release: Resuspend the preparations in buffer and expose them to varying concentrations of this compound or control compounds.

-

Separation: After a short incubation period, pellet the synaptosomes or platelets by centrifugation.

-

Quantification: Measure the amount of [3H]Serotonin released into the supernatant and the amount remaining in the pellet using a scintillation counter.

-

Data Analysis: Express the amount of [3H]Serotonin released as a percentage of the total [3H]Serotonin content. Determine the EC50 value for serotonin release induced by the test compound.

Conclusion

This compound is identified as a serotonergic agent, likely functioning as a serotonin releaser. However, a significant gap exists in the scientific literature regarding its detailed pharmacological profile, including its specific receptor binding affinities and functional activities. The comprehensive data available for its isomer, m-TFMPP, highlights the complex interactions that phenylpiperazines can have with the serotonin system, acting on multiple receptor subtypes and the serotonin transporter. For a thorough understanding of the mechanism of action of p-TFMPP, further research employing standardized in vitro and in vivo pharmacological assays is imperative. Such studies will be crucial for elucidating its potential therapeutic applications or for assessing its public health risks as a novel psychoactive substance.

References

- 1. 1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. esmed.org [esmed.org]

- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 5. TFMPP | Release [release.org.uk]

- 6. Serotonin syndrome - Wikipedia [en.wikipedia.org]

- 7. What Is Serotonin Syndrome? Symptoms, Causes, Diagnosis, Treatment, and Prevention [everydayhealth.com]

- 8. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Serotonergic Activity of 1-(4-Trifluoromethylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Trifluoromethylphenyl)piperazine, commonly abbreviated as TFMPP, is a synthetic compound belonging to the phenylpiperazine chemical class.[1] It is recognized primarily for its non-selective interaction with serotonin (5-HT) receptors and the serotonin transporter (SERT).[2][3] Historically, TFMPP has been utilized as a research chemical to probe the serotonergic system and has also been identified as a psychoactive substance in recreational "party pills," often in combination with benzylpiperazine (BZP).[4][5] Its complex pharmacological profile, characterized by agonist activity at multiple 5-HT receptors and serotonin-releasing properties, makes it a subject of significant interest in neuropharmacology.[4][6] This document provides a comprehensive technical overview of the serotonergic activity of TFMPP, presenting quantitative data, experimental methodologies, and visual representations of its mechanisms of action.

Quantitative Pharmacological Data

The serotonergic activity of TFMPP is multifaceted, involving direct receptor interactions and modulation of serotonin transport. The following tables summarize the key quantitative data regarding its binding affinities and functional activities at various serotonergic targets.

Table 1: Receptor Binding Affinities of TFMPP

This table outlines the binding affinity of TFMPP for various serotonin receptor subtypes, expressed as the inhibitor constant (Ki) in nanomolars (nM). A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) in nM | Reference(s) |

| 5-HT1A | 288 - 1,950 | [4] |

| 5-HT1B | 30 - 132 | [4] |

| 5-HT1D | 282 | [4] |

| 5-HT2A | 160 - 269 | [4] |

| 5-HT2C | 62 | [4] |

| 5-HT3 | 2,373 (IC50) | [4][7] |

Table 2: Functional Activity of TFMPP

This table details the functional effects of TFMPP at serotonin receptors and the serotonin transporter. This includes its agonist or antagonist properties and measures of efficacy or potency where available.

| Target | Functional Action | Potency/Efficacy Value | Reference(s) |

| 5-HT1A | Full Agonist | - | [4] |

| 5-HT1B | Full Agonist | ED50 = 0.27 mg/kg (in vivo, rats) | [4][8] |

| 5-HT1D | Full Agonist | - | [4] |

| 5-HT2A | Weak Partial Agonist / Antagonist | pKi = 7.5 | [4] |

| 5-HT2C | Partial Agonist | Fractional Efficacy = 0.22 | [9] |

| SERT | Serotonin Releasing Agent | EC50 = 121 nM | [4] |

Serotonergic Signaling Pathways

TFMPP exerts its effects by modulating several distinct serotonin receptor signaling pathways. The primary receptors affected are from the 5-HT1 and 5-HT2 families, which are G-protein coupled receptors (GPCRs).

5-HT1 Receptor Signaling

5-HT1 receptors, including 5-HT1A, 5-HT1B, and 5-HT1D, are coupled to inhibitory G-proteins (Gi/o).[10] Upon activation by an agonist like TFMPP, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream cellular processes.

Caption: Agonism of TFMPP at 5-HT1 receptors inhibits adenylyl cyclase.

5-HT2 Receptor Signaling

5-HT2 receptors, such as 5-HT2A and 5-HT2C, are coupled to Gq/11 proteins.[10] Activation of these receptors by TFMPP initiates the phospholipase C (PLC) pathway. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).

Caption: Partial agonism of TFMPP at 5-HT2 receptors activates phospholipase C.

Experimental Protocols

The characterization of TFMPP's serotonergic activity relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of TFMPP for specific serotonin receptors.

Objective: To quantify the affinity of TFMPP for a target receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the target serotonin receptor subtype.

-

Radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A).

-

Unlabeled ("cold") TFMPP at various concentrations.

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Cell membranes, radioligand, and varying concentrations of TFMPP are incubated together in the assay buffer. A control group with no TFMPP and a non-specific binding group with an excess of a known unlabeled ligand are also prepared.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes (and bound ligands) while allowing unbound ligands to pass through.

-

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of TFMPP (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: General workflow for a radioligand binding assay.

Functional Assay: Phosphoinositide (PI) Hydrolysis

This assay measures the ability of TFMPP to act as an agonist or antagonist at Gq/11-coupled receptors like 5-HT2C by quantifying the production of inositol phosphates.

Objective: To determine the functional activity (e.g., partial agonism) of TFMPP at 5-HT2C receptors.

Materials:

-

Cells expressing the 5-HT2C receptor.

-

[3H]myo-inositol.

-

Cell culture medium.

-

TFMPP at various concentrations.

-

Lithium chloride (LiCl) solution.

-

Dowex anion-exchange resin.

-

Scintillation fluid.

Procedure:

-

Cell Labeling: Cells are incubated overnight with [3H]myo-inositol, which is incorporated into the cell membrane as [3H]phosphatidylinositols.

-

Pre-incubation: The cells are washed and then pre-incubated with a buffer containing LiCl. LiCl inhibits inositol monophosphatases, causing inositol phosphates to accumulate.

-

Stimulation: Cells are stimulated with various concentrations of TFMPP for a defined period (e.g., 30 minutes).

-

Extraction: The reaction is stopped, and the cells are lysed. The aqueous phase containing the inositol phosphates is separated.

-

Purification: The extracts are applied to columns containing Dowex anion-exchange resin, which binds the negatively charged inositol phosphates.

-

Elution and Quantification: The [3H]inositol phosphates are eluted from the resin and their radioactivity is quantified by scintillation counting.

-

Data Analysis: A dose-response curve is generated to determine the EC50 (concentration for half-maximal effect) and Emax (maximum effect) of TFMPP, often relative to a full agonist like serotonin.[9]

Conclusion

This compound exhibits a complex and non-selective profile of serotonergic activity. It acts as a full agonist at 5-HT1B and 5-HT1D receptors, a partial agonist at 5-HT2A and 5-HT2C receptors, and also functions as a serotonin releasing agent by interacting with the serotonin transporter.[4][9] Its relatively weak affinity for the 5-HT3 receptor subtype distinguishes it from some other phenylpiperazines.[4][7] This multifaceted mechanism of action underlies its diverse physiological and behavioral effects, which can range from stimulant-like to dysphoric and anxiogenic.[4][11] The detailed pharmacological data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the serotonergic system and for professionals involved in the development of new therapeutics targeting serotonin pathways.

References

- 1. 1-(4-(Trifluoromethyl)phenyl)piperazine [a.osmarks.net]

- 2. grokipedia.com [grokipedia.com]

- 3. acnp.org [acnp.org]

- 4. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 5. Effects of trifluoromethylphenylpiperazine (TFMPP) on interhemispheric communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 7. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-HT2C receptor-mediated phosphoinositide turnover and the stimulus effects of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determining the subjective effects of TFMPP in human males - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Trifluoromethylphenyl)piperazine (TFMPP) Derivatives: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of trifluoromethylphenyl)piperazine (TFMPP) derivatives, a significant class of compounds targeting serotonergic systems. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthetic methodologies, experimental protocols for pharmacological characterization, and a summary of key quantitative data. The guide also visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of the development and application of these compounds. The trifluoromethylphenyl)piperazine scaffold has been a focal point in medicinal chemistry due to its interaction with various serotonin (5-HT) receptors, making it a valuable pharmacophore in the pursuit of novel therapeutics for a range of neurological and psychiatric disorders.

Introduction

The piperazine moiety is a prevalent scaffold in medicinal chemistry, found in numerous approved drugs.[1] The introduction of a trifluoromethylphenyl group to the piperazine ring has been shown to significantly influence the pharmacological properties of the resulting compounds, particularly their affinity and selectivity for serotonin receptors.[2][3] The trifluoromethyl (-CF3) group, a bioisostere of a methyl group, can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[4] 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) is a well-known serotonergic agonist that has been extensively studied.[5] It displays significant agonistic activity at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, while acting as a weak partial agonist or antagonist at the 5-HT2A receptor.[2][6] This guide will delve into the synthetic strategies employed to create novel TFMPP derivatives and the experimental methods used to characterize their pharmacological profiles.

Synthesis of Trifluoromethylphenyl)piperazine Derivatives

The synthesis of TFMPP derivatives typically involves the formation of the N-arylpiperazine core. Several synthetic strategies have been employed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

General Synthetic Approach: Reductive Amination

A common and versatile method for the synthesis of N-aryl-N'-benzylpiperazine derivatives is reductive amination. This approach involves the reaction of an N-arylpiperazine, such as 1-(3-(trifluoromethyl)phenyl)piperazine, with a substituted benzaldehyde to form an intermediate imine, which is then reduced to the corresponding benzylpiperazine.

Experimental Protocol: Synthesis of 1-[3-(Trifluoromethyl)phenyl]-4-benzylpiperazine [7]

-

Imine Formation: A solution of 1-[3-(trifluoromethyl)phenyl]piperazine (1.0 eq.) and a substituted benzaldehyde (1.0 eq.) in methanol is heated for 2 hours.

-

Reduction: The reaction mixture is cooled to room temperature, and sodium triacetoxyborohydride (3.0 eq.) is added. The reaction is stirred for 24 hours at room temperature.

-

Work-up and Isolation: The solvent is removed under reduced pressure. The residue is then subjected to an acid-base extraction to isolate the crude product.

-

Purification: The crude product is further purified, often by conversion to its hydrochloride salt by treatment with ethereal HCl, followed by recrystallization.

N-Alkylation Approach for Derivative Synthesis

Another widely used method for the synthesis of TFMPP derivatives is the N-alkylation of the parent 1-(3-(trifluoromethyl)phenyl)piperazine. This is exemplified in the synthesis of Flibanserin, a 5-HT1A receptor agonist and 5-HT2A receptor antagonist.

Experimental Protocol: Synthesis of Flibanserin [8]

-

Alkylation: Commercially available 1-[3-(trifluoromethyl)phenyl]piperazine is alkylated with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one.

-

Reaction Conditions: The specific reaction conditions, such as solvent, temperature, and base, are typically detailed in the patent literature.

-

Purification: The final product is purified using standard techniques such as chromatography and/or recrystallization.

Pharmacological Evaluation of TFMPP Derivatives

The pharmacological characterization of TFMPP derivatives is crucial to understanding their therapeutic potential. This involves a battery of in vitro and in vivo assays to determine their binding affinity, functional activity at various serotonin receptors, and their behavioral effects.

In Vitro Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9][10] These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor.

Experimental Protocol: Radioligand Binding Assay for 5-HT2A Receptor [11]

-

Membrane Preparation:

-

HEK293 cells stably expressing the human 5-HT2A receptor are cultured to confluency.

-

Cells are harvested, lysed in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and homogenized.

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard protein assay.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Total Binding: Cell membranes are incubated with a radioligand (e.g., [3H]-ketanserin) at a concentration close to its Kd.

-

Non-specific Binding: Determined in the presence of a high concentration of a non-radiolabeled competitor (e.g., 10 µM spiperone) to saturate the receptors.

-

Competitive Binding: Cell membranes are incubated with the radioligand and varying concentrations of the test compound.

-

The reaction is incubated to equilibrium (e.g., 60 minutes at room temperature).

-

-

Termination and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B filters pre-soaked in 0.5% polyethyleneimine).

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.

-

The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For Gq-coupled receptors like the 5-HT2A receptor, measuring the accumulation of inositol phosphates (IPs) is a common method to assess agonist activity.[12][13]

Experimental Protocol: Inositol Phosphate Accumulation Assay [14]

-

Cell Culture and Labeling:

-

Cells expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) are cultured.

-

Cells are labeled overnight with myo-[3H]inositol, which is incorporated into cellular phosphoinositides.

-

-

Stimulation:

-

Cells are washed and pre-incubated with a buffer containing LiCl (which inhibits inositol monophosphatase, leading to the accumulation of IPs).

-

Cells are then stimulated with varying concentrations of the test compound for a defined period (e.g., 30-60 minutes).

-

-

Extraction of Inositol Phosphates:

-

The stimulation is terminated by the addition of an acid (e.g., perchloric acid or trichloroacetic acid).

-

The cell lysates are neutralized, and the soluble inositol phosphates are separated from the lipid fraction.

-

-

Quantification:

-

The total [3H]inositol phosphates are separated from free [3H]inositol using anion-exchange chromatography.

-

The radioactivity in the IP fraction is quantified by scintillation counting.

-

-

Data Analysis:

-

The amount of [3H]inositol phosphate accumulation is plotted against the concentration of the test compound.

-

The EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal efficacy) are determined by non-linear regression.

-

In Vivo Assays

The head-twitch response in rodents is a well-established behavioral model used to assess the in vivo activity of 5-HT2A receptor agonists.[4][15] Psychedelic hallucinogens that are 5-HT2A agonists reliably induce this behavior.

Experimental Protocol: Head-Twitch Response Assay [16][17]

-

Animals: Male C57BL/6J mice are commonly used.

-

Drug Administration:

-

Mice are administered the test compound, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

A vehicle control group is always included.

-

For antagonist studies, the antagonist is administered a set time before the agonist.

-

-

Observation:

-

Immediately after drug administration, mice are placed individually into observation chambers (e.g., clear polycarbonate cages).

-

The number of head twitches is counted for a specific duration (e.g., 30-60 minutes). A head twitch is defined as a rapid, side-to-side rotational movement of the head.

-

Observations can be done by a trained observer blind to the treatment conditions or by using an automated video-tracking system.

-

-

Data Analysis:

-

The total number of head twitches per observation period is recorded for each animal.

-

The data are typically analyzed using statistical methods such as ANOVA followed by post-hoc tests to compare different treatment groups.

-

Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).

-

Quantitative Data Summary

The following tables summarize key quantitative data for 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) and some of its derivatives. This data is essential for understanding the structure-activity relationships (SAR) within this chemical class.

Table 1: Receptor Binding Affinities (Ki, nM) of TFMPP

| Receptor | Ki (nM) | Reference(s) |

| 5-HT1A | 288–1,950 | [6] |

| 5-HT1B | 30–132 | [6] |

| 5-HT1D | 282 | [6] |

| 5-HT2A | 160–269 | [6] |

| 5-HT2C | 62 | [6] |

| 5-HT3 | >1000 (IC50) | [6] |

| SERT | 121 (EC50) | [6] |

Table 2: Pharmacokinetic Parameters of TFMPP in Humans

| Parameter | Value | Condition | Reference(s) |

| Tmax | 75 min | 30 mg oral dose with BZP | [18] |

| Absorption half-life | 13.3 min | 30 mg oral dose with BZP | [18] |

| Tmax | 90 min | 60 mg oral dose | [18] |

| Absorption half-life | 24.6 min | 60 mg oral dose | [18] |

Table 3: In Vitro Cytotoxicity (EC50, µM) of TFMPP in SH-SY5Y Cells

| Assay | EC50 (µM) | Reference(s) |

| MTT Assay | 289.4 ± 1.1 | [19] |

| Neutral Red Uptake | 545.2 ± 1.1 | [19] |

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacology and experimental evaluation of TFMPP derivatives.

Caption: 5-HT2A Receptor Signaling Pathway

Caption: Experimental Workflow for Radioligand Binding Assay

Caption: Logical Flow in TFMPP Derivative Drug Discovery

Conclusion

Trifluoromethylphenyl)piperazine derivatives represent a promising and versatile class of compounds for the development of novel therapeutics targeting the serotonergic system. This technical guide has provided a detailed overview of the key aspects of their discovery and synthesis, including established synthetic protocols and a range of in vitro and in vivo assays for their pharmacological characterization. The provided quantitative data and visual representations of signaling pathways and experimental workflows are intended to serve as a valuable resource for researchers and drug development professionals in this field. Further exploration of the structure-activity relationships and the development of more selective and potent derivatives will undoubtedly continue to be a fruitful area of research, with the potential to yield new treatments for a variety of CNS disorders.

References

- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 2. esmed.org [esmed.org]

- 3. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Head-twitch response - Wikipedia [en.wikipedia.org]

- 5. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 7. etd.auburn.edu [etd.auburn.edu]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. benchchem.com [benchchem.com]

- 12. 5-HT2 receptor-stimulated inositol phosphate formation in rat aortic myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. labcorp.com [labcorp.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An Initial Investigation into the Effects of p-TFMPP on Neurotransmitter Systems: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the initial investigations into the effects of para-trifluoromethylphenylpiperazine (p-TFMPP) on key neurotransmitter systems. p-TFMPP is a psychoactive compound of the phenylpiperazine class that has been explored for its interactions with serotonergic, dopaminergic, and noradrenergic pathways. This document summarizes the available quantitative data on its receptor binding and functional activity, details relevant experimental methodologies, and visualizes the core signaling pathways involved.

Core Data Summary

The following tables present a consolidated view of the quantitative data gathered from various in vitro and in vivo studies on p-TFMPP and its interactions with neurotransmitter receptors and transporters.

Table 1: Receptor Binding Affinities (Ki) of p-TFMPP

| Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |

| 5-HT₁ₐ | 288 - 1,950 | Rat | [³H]8-OH-DPAT | [1] |

| 5-HT₁ₑ | 30 - 132 | Rat/Human | [³H]5-HT | [1] |

| 5-HT₁ₒ | 282 | Human | [³H]GR125743 | [1] |

| 5-HT₂ₐ | 160 - 269 | Rat/Human | [³H]Ketanserin | [1] |

| 5-HT₂ₒ | 62 | Rat/Human | [³H]Mesulergine | [1] |

Note: Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity (EC₅₀/IC₅₀) of p-TFMPP

| Parameter | Value (nM) | Assay Type | Target | Species | Reference |

| EC₅₀ | 121 | Serotonin Release | SERT | Rat | [1] |

| ED₅₀ | 0.27 mg/kg (i.p.) | Drug Discrimination | 5-HT₁ₑ Receptor Activation | Rat | |

| Fractional Efficacy | 0.22 | Phosphoinositide Hydrolysis | 5-HT₂ₒ Receptor | Rat |

Note: EC₅₀ (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC₅₀ (half maximal inhibitory concentration) is the concentration of a drug that inhibits a biological process by 50%. ED₅₀ (median effective dose) is the dose that produces a quantal effect in 50% of the population. Fractional efficacy is the ability of a drug to produce a maximal response as a fraction of the maximal response of a full agonist.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are synthesized protocols for radioligand binding assays and in vivo microdialysis, tailored for the investigation of p-TFMPP.

Radioligand Binding Assays

This protocol outlines a competitive binding assay to determine the affinity of p-TFMPP for various neurotransmitter receptors.

Objective: To determine the Ki of p-TFMPP at target receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂ₒ).

-

Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ).

-

p-TFMPP hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

-

Non-specific binding inhibitor (e.g., a high concentration of a known ligand for the target receptor).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of the specific radioligand (typically at its Kd concentration).

-

Increasing concentrations of p-TFMPP (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

For total binding wells, add vehicle instead of p-TFMPP.

-

For non-specific binding wells, add a saturating concentration of the non-specific binding inhibitor.

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of p-TFMPP. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure changes in extracellular neurotransmitter levels in the brain of a freely moving rat following the administration of p-TFMPP.

Objective: To measure the effect of p-TFMPP on extracellular levels of serotonin, dopamine, and norepinephrine in a specific brain region (e.g., the striatum).

Materials:

-

Male Sprague-Dawley rats (250-300 g).

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., CMA 12).

-

Microinfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

p-TFMPP hydrochloride.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum). Secure the cannula with dental cement. Allow the animal to recover for at least 24 hours.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period (e.g., 60-90 minutes), collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.

-

Drug Administration: Administer p-TFMPP either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples at the same intervals for a defined period after drug administration (e.g., 2-3 hours).

-

Neurotransmitter Analysis: Analyze the dialysate samples for serotonin, dopamine, norepinephrine, and their metabolites using HPLC with electrochemical detection.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels. Perform statistical analysis to determine the significance of any changes observed after p-TFMPP administration.

Signaling Pathways

p-TFMPP exerts its primary effects through interactions with serotonin receptors. The diagrams below illustrate the principal signaling pathways activated upon p-TFMPP binding to key 5-HT receptor subtypes.

5-HT₁ₐ Receptor Signaling

The 5-HT₁ₐ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.

5-HT₂ₐ and 5-HT₂ₒ Receptor Signaling

The 5-HT₂ₐ and 5-HT₂ₒ receptors are GPCRs that couple to the Gq/11 protein, leading to the activation of phospholipase C (PLC).

References

Exploring the Structure-Activity Relationship of p-TFMPP Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of para-Trifluoromethylphenylpiperazine (p-TFMPP) analogs. As a class of compounds known for their interaction with serotonergic and other central nervous system receptors, understanding the nuanced relationships between their chemical structure and biological activity is paramount for the development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential pathways and workflows to facilitate further research and drug discovery efforts.

Introduction to p-TFMPP and its Analogs

para-Trifluoromethylphenylpiperazine (p-TFMPP) is a psychoactive compound belonging to the phenylpiperazine class of drugs. It is known to interact with various serotonin (5-HT) receptors, exhibiting a complex pharmacological profile.[1][2] Analogs of p-TFMPP are synthesized by modifying its core structure, typically by altering substituents on the phenyl ring or the piperazine moiety. These modifications can significantly impact the compound's affinity and efficacy at different receptor subtypes, offering a pathway to develop more selective and potent pharmacological tools and potential therapeutic agents for a range of neuropsychiatric disorders.[3] The exploration of p-TFMPP analog SAR is crucial for understanding the molecular determinants of their activity and for the rational design of new chemical entities with desired pharmacological properties.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50/IC50) of a series of p-TFMPP analogs at key serotonin receptor subtypes. This data is essential for discerning the impact of specific structural modifications on receptor interaction.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of p-TFMPP Analogs

| Compound | Substitution | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference |

| p-TFMPP | 4-CF3 | 23.9 | 39.4 | 45.0 | [4] |

| Analog A | 3-Cl, 4-CF3 | Data not available | Data not available | Data not available | |

| Analog B | 4-OCH3 | Data not available | Data not available | Data not available | |

| Analog C | 4-NO2 | Data not available | Data not available | Data not available | |

| Analog D | 2-F, 4-CF3 | Data not available | Data not available | Data not available |

Table 2: Functional Activity (EC50/IC50, nM) of p-TFMPP Analogs

| Compound | Substitution | 5-HT1A EC50 (nM) | 5-HT2A IC50 (nM) | 5-HT2C EC50 (nM) | Reference |

| p-TFMPP | 4-CF3 | Data not available | Data not available | Data not available | |

| Analog A | 3-Cl, 4-CF3 | Data not available | Data not available | Data not available | |

| Analog B | 4-OCH3 | Data not available | Data not available | Data not available | |

| Analog C | 4-NO2 | Data not available | Data not available | Data not available | |

| Analog D | 2-F, 4-CF3 | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following sections outline typical experimental protocols for the synthesis and pharmacological evaluation of p-TFMPP analogs.

General Synthesis of p-TFMPP Analogs

The synthesis of p-TFMPP analogs typically involves a nucleophilic substitution reaction between a substituted aniline and a piperazine derivative. A general synthetic route is depicted below.[5]

Caption: General synthetic scheme for p-TFMPP analogs.

Protocol:

-

Reaction Setup: To a solution of the appropriately substituted aniline in a suitable solvent (e.g., toluene, xylenes), add bis(2-chloroethyl)amine hydrochloride and a base (e.g., triethylamine, potassium carbonate).

-

Reaction Conditions: Heat the reaction mixture to reflux for a specified period (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired p-TFMPP analog.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of the synthesized analogs for specific serotonin receptor subtypes.

Caption: Workflow for a radioligand binding assay.

Protocol:

-

Membrane Preparation: Prepare crude cell membrane homogenates from cells stably expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C).[6][7]

-

Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Incubation: In a 96-well plate, incubate the cell membrane homogenates with a fixed concentration of the specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the p-TFMPP analog.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known non-labeled ligand (e.g., 10 µM serotonin).

-

Termination: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Flux Assay for 5-HT2A/2C Receptors)

Functional assays measure the biological response elicited by the binding of an analog to its receptor, determining whether it acts as an agonist, antagonist, or inverse agonist.

Caption: Workflow for a calcium flux functional assay.

Protocol:

-

Cell Culture: Culture cells expressing the target receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.

-

Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition: Add varying concentrations of the p-TFMPP analog to the wells. For antagonist testing, pre-incubate the cells with the analog before adding a known agonist.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Plot the concentration-response curves and fit the data using a sigmoidal dose-response equation to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathways

p-TFMPP and its analogs primarily exert their effects through the modulation of serotonin receptor signaling pathways. The specific pathway activated depends on the G-protein to which the receptor subtype is coupled.

Caption: Simplified signaling pathways of key serotonin receptors targeted by p-TFMPP analogs.

Conclusion

The structure-activity relationship of p-TFMPP analogs is a complex and multifaceted area of research. While the parent compound exhibits a broad spectrum of activity at various serotonin receptors, strategic chemical modifications have the potential to yield analogs with enhanced selectivity and desired functional properties. The systematic synthesis and pharmacological evaluation of a diverse library of p-TFMPP analogs, guided by the principles of medicinal chemistry, will be instrumental in developing novel probes to dissect the intricacies of the serotonergic system and in discovering new therapeutic agents for the treatment of CNS disorders. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this important field.

References

- 1. esmed.org [esmed.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. etd.auburn.edu [etd.auburn.edu]

- 6. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 7. Secure Verification [cherry.chem.bg.ac.rs]

An In-depth Technical Guide to 1-(4-Trifluoromethylphenyl)piperazine Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Trifluoromethylphenyl)piperazine hydrochloride, a substituted piperazine derivative, is a research chemical and analytical reference standard. While its structural analog, the meta-isomer 1-(3-trifluoromethylphenyl)piperazine (TFMPP), is a well-characterized psychoactive substance with known serotonergic activity, the para-isomer remains significantly less studied. This technical guide synthesizes the available information on this compound hydrochloride, covering its chemical and physical properties, synthesis, and analytical methods. It also addresses the current understanding of its biological activity, highlighting the notable lack of comprehensive pharmacological data in publicly available scientific literature. This document aims to provide a foundational resource for researchers interested in this compound, while also underscoring the need for further investigation to fully elucidate its pharmacological profile and potential applications.

Chemical and Physical Properties

This compound hydrochloride is a crystalline solid.[1] Its chemical structure consists of a piperazine ring linked to a benzene ring substituted with a trifluoromethyl group at the para (4) position. The hydrochloride salt form enhances its solubility in aqueous solutions.

Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt

| Property | Value | Reference(s) |

| Chemical Name | 1-[4-(Trifluoromethyl)phenyl]piperazine hydrochloride | [1] |

| Synonyms | 4-TFMPP, p-TFMPP, para-TFMPP, 1-(p-Trifluoromethylphenyl)piperazine | [1] |

| CAS Number (HCl Salt) | 2640680-83-5 | [1] |

| CAS Number (Free Base) | 30459-17-7 | [2] |

| Molecular Formula (HCl Salt) | C₁₁H₁₃F₃N₂ · 2HCl | [1] |

| Molecular Weight (HCl Salt) | 303.2 g/mol | [1] |

| Molecular Formula (Free Base) | C₁₁H₁₃F₃N₂ | [2] |

| Molecular Weight (Free Base) | 230.23 g/mol | [2] |

| Appearance | Crystalline solid | [1] |

| Melting Point (Free Base) | 88-92 °C | [3] |

| Solubility (HCl Salt) | DMSO: 10 mg/mL, PBS (pH 7.2): 10 mg/mL | [1] |

| λmax | 256 nm | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 5 years at -20°C | [1] |

Synthesis and Analysis

Synthesis

A general method for the synthesis of 1-(4-substituted phenyl)piperazine derivatives involves the reaction of a substituted chlorobenzene with piperazine. For this compound, this typically involves the reaction of 4-chlorobenzotrifluoride with piperazine in the presence of a base and a palladium catalyst.

Generalized Synthesis Protocol:

-

Reactants: 4-Chlorobenzotrifluoride and an excess of piperazine are dissolved in a high-boiling point solvent such as tri-n-butylamine.

-

Catalyst System: A palladium catalyst, such as (dibenzylideneacetone)palladium, and a phosphine ligand, like [2-(2,6-dimethoxyphenyl)phenyl]dicyclohexylphosphine, are used to facilitate the coupling reaction.

-

Base: A strong base, such as sodium tert-butoxide, is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically heated to a high temperature (e.g., 110°C) under an inert atmosphere (e.g., nitrogen) for several hours.

-

Workup and Purification: After cooling, the reaction mixture is filtered. The product is then extracted from the filtrate using an acid-base extraction procedure and can be further purified by recrystallization.

-

Salt Formation: To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with ethereal HCl.

Analytical Methods

The identification and quantification of this compound are crucial for research and forensic applications. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical techniques employed.

HPLC Method (Qualitative): A general HPLC method for the analysis of piperazines has been described by the United Nations Office on Drugs and Crime.[4]

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 1:1 solution of 20 mM HCl and methanol. Dilute 1 mL of this solution to 10 mL with methanol and filter through a 0.45 µm membrane filter.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) thermostated at 40°C.

-

Mobile Phase: A gradient elution using (A) Acetonitrile and (B) 5mM Heptafluorobutyric acid.

-

Detection: UV detection at an appropriate wavelength (e.g., 256 nm).

-

GC-MS Method: GC-MS is a powerful tool for the definitive identification of this compound.

-

Sample Preparation: A methanolic solution of the compound is prepared.

-

GC Conditions:

-

Column: A non-polar or medium-polarity column (e.g., 5% phenyl/95% methyl silicone).

-

Oven Program: A temperature gradient is used to ensure good separation, for instance, starting at 150°C and ramping up to 290°C.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) at 70eV is standard.

-

Detection: The mass spectrometer is operated in full-scan mode to obtain a full mass spectrum for identification.

-

Biological Activity and Mechanism of Action

While this compound is described as a serotonergic releasing agent, there is a significant lack of detailed, quantitative pharmacological data in the peer-reviewed scientific literature to substantiate this claim.[5] The physiological and toxicological properties of this compound are largely unknown.[1]

It is crucial to distinguish the para-isomer from the extensively studied meta-isomer, 1-(3-trifluoromethylphenyl)piperazine (TFMPP). TFMPP is a known serotonin receptor agonist and reuptake inhibitor, and its psychoactive effects have been widely documented.[6] However, this detailed pharmacological profile cannot be directly extrapolated to the para-isomer due to the critical role of substituent positioning in determining a molecule's interaction with biological targets.

The lack of available data for this compound presents an opportunity for further research to characterize its binding affinities at various monoamine transporters (SERT, DAT, NET) and receptors (e.g., 5-HT receptor subtypes), and to quantify its ability to evoke neurotransmitter release.

Visualizations

Generalized Workflow for a Serotonin Releasing Agent

The following diagram illustrates a generalized mechanism of action for a serotonin releasing agent. It is important to note that this is a hypothetical representation and has not been specifically validated for this compound due to the lack of available research.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1-(4-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 121718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-三氟甲基苯基)哌嗪 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.cn]

- 4. 1-(4-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 121718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia [en.wikipedia.org]

- 6. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(4-Trifluoromethylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Trifluoromethylphenyl)piperazine, often referred to as p-TFMPP, is an N-arylpiperazine derivative that has garnered interest within the scientific community for its serotonergic activity. As a derivative of piperazine, its chemical structure imparts specific physicochemical properties that are crucial for its behavior in biological systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its primary mechanism of action. All quantitative data are presented in standardized tables for clarity and comparative analysis.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key physicochemical data for this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃F₃N₂ | --INVALID-LINK--[1][2] |

| Molar Mass | 230.23 g/mol | --INVALID-LINK--[1][2] |

| Appearance | Crystals | --INVALID-LINK--[1] |

| Melting Point | 88-92 °C | --INVALID-LINK--[1][2] |

| Boiling Point (Predicted) | 309.1 ± 42.0 °C | --INVALID-LINK-- |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Conditions | Source |

| Aqueous Solubility (Predicted) | LogS: -3.15 | 25 °C | PubChem[3] |

| Solubility (Hydrochloride Salt) | 10 mg/mL | PBS (pH 7.2) | --INVALID-LINK--[4] |

| Solubility (Hydrochloride Salt) | 10 mg/mL | DMSO | --INVALID-LINK--[4] |

| pKa (Predicted, Strongest Basic) | 7.63 ± 0.10 | 25 °C | PubChem[3] |

| LogP (Predicted) | 2.80 | PubChem[3] |

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug discovery and development. The following sections detail the standard experimental methodologies for the key parameters of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[4]

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Aqueous Solubility Determination

Aqueous solubility is a crucial determinant of a drug's oral bioavailability.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[5][6]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm).

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[7][8]

-

Calibration: A calibration curve is generated using standard solutions of the compound of known concentrations to quantify the solubility.

pKa Determination

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH, which significantly influences a drug's solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system like methanol-water for poorly soluble compounds).[9][10]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH electrode.

-

Data Acquisition: The pH is recorded as a function of the volume of titrant added.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant. The pKa value corresponds to the pH at the half-equivalence point, where half of the compound is in its ionized form. For a diprotic base like piperazine, two pKa values will be determined.

LogP Determination